2-Fluoro-6-(propan-2-yl)aniline hydrochloride
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Overview
Description
2-Fluoro-6-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(propan-2-yl)aniline hydrochloride typically involves the fluorination of 6-(propan-2-yl)aniline. The reaction conditions often include the use of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile to ensure proper mixing and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-6-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(propan-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Fluoro-5-(propan-2-yl)aniline hydrochloride
- 2-Fluoro-4-isopropoxyaniline hydrochloride
Comparison: Compared to its similar compounds, 2-Fluoro-6-(propan-2-yl)aniline hydrochloride is unique due to the position of the fluorine and isopropyl groups on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and overall properties .
Properties
Molecular Formula |
C9H13ClFN |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-fluoro-6-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6(2)7-4-3-5-8(10)9(7)11;/h3-6H,11H2,1-2H3;1H |
InChI Key |
UNSBPFUEKALCPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)N.Cl |
Origin of Product |
United States |
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